Hexanoic acid, 2-propyl, methyl ester
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Description
Hexanoic acid, 2-propyl, methyl ester is an organic compound with the molecular formula C10H20O2 . It is also known by other names such as Hexanoic acid, isobutyl ester; Isobutyl caproate; Isobutyl hexanoate; 2-Methylpropyl hexanoate; n-Caproic acid isobutyl ester; iso-Butyl n-hexanoate .
Molecular Structure Analysis
The molecular structure of Hexanoic acid, 2-propyl, methyl ester consists of 10 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is UXUPPWPIGVTVQI-UHFFFAOYSA-N .Chemical Reactions Analysis
Esters, including Hexanoic acid, 2-propyl, methyl ester, can undergo a variety of chemical reactions. One such reaction is hydrolysis, which is the breaking of the ester bond using water . This reaction is catalyzed by either an acid or a base . The products of this reaction are a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The molecular weight of Hexanoic acid, 2-propyl, methyl ester is 172.2646 . More detailed physical and chemical properties such as boiling point, melting point, density, and solubility were not found in the search results.Mechanism of Action
The mechanism of action for the formation of esters involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst . This reaction is slow and reversible . To reduce the chances of the reverse reaction happening, the ester is distilled off as soon as it is formed .
Safety and Hazards
While specific safety and hazard information for Hexanoic acid, 2-propyl, methyl ester was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and adequate ventilation should be ensured .
properties
IUPAC Name |
methyl 2-propylhexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-4-6-8-9(7-5-2)10(11)12-3/h9H,4-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHTYYWMPPPKRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90335176 |
Source
|
Record name | Hexanoic acid, 2-propyl, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoic acid, 2-propyl, methyl ester | |
CAS RN |
5162-60-7 |
Source
|
Record name | Hexanoic acid, 2-propyl, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90335176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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